molecular formula C18H13NO4 B13343009 Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate CAS No. 857539-88-9

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate

Cat. No.: B13343009
CAS No.: 857539-88-9
M. Wt: 307.3 g/mol
InChI Key: VIDQTBCYGODWBV-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate is an aromatic ester featuring a naphthalene moiety fused to a nitro-substituted benzoate scaffold. The compound combines a bulky naphthalen-1-yl group at the 2-position of the benzene ring with a nitro group at the 3-position, creating distinct electronic and steric properties.

Properties

CAS No.

857539-88-9

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

methyl 2-naphthalen-1-yl-3-nitrobenzoate

InChI

InChI=1S/C18H13NO4/c1-23-18(20)15-10-5-11-16(19(21)22)17(15)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3

InChI Key

VIDQTBCYGODWBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate typically involves the esterification of 2-(naphthalen-1-yl)-3-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

    Reduction: Methyl 2-(naphthalen-1-yl)-3-aminobenzoate.

    Substitution: 2-(naphthalen-1-yl)-3-nitrobenzoic acid.

    Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring may also play a role in the compound’s binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Research Implications and Limitations

Key gaps include experimental crystallographic data and biological activity profiles. Future studies should prioritize synthesis, spectral validation, and computational modeling (e.g., docking studies akin to ) to explore applications in drug discovery or materials science .

Biological Activity

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various organic reactions, including esterification and nitration processes. The compound's structure can be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of naphthalene-based compounds have shown promising results in inhibiting lipid peroxidation and scavenging free radicals. A study demonstrated that this compound could inhibit oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce nitric oxide (NO) production in activated microglial cells, which is pivotal in neuroinflammatory responses. The inhibitory concentration (IC50) values for NO production were found to be comparable to established anti-inflammatory agents, indicating a significant biological impact.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the nitro group and the naphthalene moiety plays a crucial role in modulating its activity. A comparative analysis of related compounds reveals that modifications to the aromatic rings can enhance or diminish activity, highlighting the importance of specific substituents in optimizing therapeutic effects.

CompoundStructureIC50 (μM)Activity
This compoundStructure6.31NO Inhibition
Related Compound AStructure5.85NO Inhibition
Related Compound BStructure10.00Moderate Activity

Neuroprotective Effects

A case study involving this compound demonstrated its neuroprotective effects in PC12 cells subjected to oxidative stress. The compound significantly promoted neurite outgrowth and reduced cell death compared to controls, indicating its potential role as a neuroprotective agent.

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines revealed that this compound exhibited low cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic applications.

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